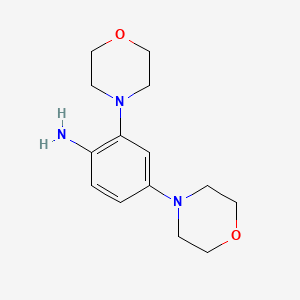

2,4-Di-morpholin-4-yl-phenylamine

Descripción

BenchChem offers high-quality 2,4-Di-morpholin-4-yl-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Di-morpholin-4-yl-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimorpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c15-13-2-1-12(16-3-7-18-8-4-16)11-14(13)17-5-9-19-10-6-17/h1-2,11H,3-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMKXLKXBFHADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355305 | |

| Record name | 2,4-Di-morpholin-4-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-92-5 | |

| Record name | 2,4-Di-4-morpholinylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-morpholin-4-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization of 2,4-Di(morpholin-4-yl)aniline: A Technical Guide

Executive Summary & Chemical Profile[1]

This guide provides a rigorous technical framework for the spectroscopic analysis of 2,4-di(morpholin-4-yl)aniline (also referred to as 2,4-dimorpholinophenylamine).[1] This compound represents a class of electron-rich aniline derivatives often utilized as coupling agents in oxidative dye synthesis (e.g., precursors for HC Blue dyes) and as intermediates in pharmaceutical kinase inhibitor development.[1]

The presence of two morpholine rings at the ortho (2) and para (4) positions relative to the amine introduces significant electron density to the aromatic system, requiring specific solvent choices and instrument parameters to resolve overlapping aliphatic signals and exchangeable protons.

Chemical Identity

| Parameter | Details |

| IUPAC Name | 2,4-di(morpholin-4-yl)aniline |

| Molecular Formula | |

| Molecular Weight | 263.34 g/mol |

| Key Functional Groups | Primary Amine ( |

| Solubility Profile | Soluble in DMSO, |

Analytical Workflow & Logic

The characterization of this molecule requires a self-validating workflow.[1] We do not rely on a single technique; rather, we use Mass Spectrometry (MS) to establish the molecular ion and Nuclear Magnetic Resonance (NMR) to map the carbon-hydrogen framework.

Diagram 1: Integrated Analytical Logic

The following diagram illustrates the decision matrix for validating the structure, specifically distinguishing it from its isomers (e.g., 2,6-dimorpholinoaniline).

Caption: Figure 1. Integrated analytical workflow for structural validation. Color codes indicate critical decision nodes (Black) and primary data acquisition steps (Red/Green/Yellow).

Protocol 1: Nuclear Magnetic Resonance (NMR)[2][3][4]

NMR is the primary tool for confirming the regiochemistry of the morpholine substitution. The key challenge is distinguishing the morpholine ring at position 2 (ortho) from the ring at position 4 (para).

Sample Preparation[1]

-

Solvent: DMSO-d6 is the preferred solvent over

.[1]-

Causality: The primary amine (

) protons are exchangeable. In

-

-

Concentration: 10–15 mg in 0.6 mL solvent. Filter through a glass wool plug if undissolved solids persist.

H NMR Acquisition Parameters

-

Pulse Sequence: Standard zg30 (30° pulse) to ensure accurate integration.

-

Relaxation Delay (D1): Set to

seconds. The quaternary carbons and morpholine protons may have different T1 relaxation times; a longer delay ensures quantitative accuracy. -

Scans (NS): Minimum 16 scans (64 recommended for impurity profiling).

Data Interpretation (Predicted/Characteristic Shifts)

| Region | Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| Aromatic | 6.80 – 6.90 | Doublet ( | 1H | H-6 | Ortho to |

| Aromatic | 6.50 – 6.60 | Doublet/Singlet | 1H | H-3 | Located between two morpholine rings (sterically crowded).[1] |

| Aromatic | 6.60 – 6.75 | DD or Broad D | 1H | H-5 | Meta to |

| Amine | 4.50 – 5.00 | Broad Singlet | 2H | Exchangeable.[1] Shift varies with concentration/water content. | |

| Aliphatic | 3.65 – 3.75 | Multiplet | 8H | Morpholine | Deshielded by Oxygen.[1] Overlapping signals from both rings. |

| Aliphatic | 2.90 – 3.10 | Multiplet | 4H | C4-Morph | Para-morpholine N-methylene protons.[1] |

| Aliphatic | 2.60 – 2.80 | Multiplet | 4H | C2-Morph | Ortho-morpholine N-methylene.[1] Shielded due to twisted conformation relative to ring. |

Critical Validation Point: The integration of the aliphatic region must equal 16 protons total. If the ratio of Aromatic (3H) to Aliphatic (16H) deviates, the sample likely contains residual morpholine reagent or solvent.

Protocol 2: Mass Spectrometry (MS)

Because the molecule contains three nitrogen atoms, it is highly basic. Electrospray Ionization (ESI) in positive mode is the requisite ionization technique.

Methodology

-

Instrument: LC-MS (Q-TOF or Triple Quad).[1]

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Isocratic 50:50 for direct infusion).

-

Ionization Source: ESI Positive (+).

Interpretation Logic[1]

-

Base Peak: Expect

m/z. -

Adducts: Watch for

m/z, common in glass-stored samples.[1] -

Fragmentation Pattern (MS/MS):

-

Loss of morpholine radical is common.

-

Look for fragment at m/z ~177 (Loss of one morpholine ring).

-

Protocol 3: Infrared Spectroscopy (FT-IR)

IR is used primarily for rapid "fingerprinting" in Quality Control (QC) to ensure the amine functionality is intact and not oxidized (e.g., to a nitro group).

Key Diagnostic Bands[1]

-

3300 – 3450 cm

: Primary Amine N-H stretching (Doublet for symmetric/asymmetric stretch). -

2850 – 2960 cm

: C-H stretching (Aliphatic morpholine -

1110 cm

: C-O-C ether stretch (Strong band, characteristic of morpholine). -

1500 – 1600 cm

: Aromatic C=C bending.[1]

Structural Logic & Signaling Diagram

The following diagram details the scalar coupling (

Caption: Figure 2. NMR Correlation map. Yellow arrows indicate NOE (spatial) proximity used to assign regiochemistry; Black arrows indicate scalar coupling.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Referenced for analogous 4-morpholinoaniline spectra).

-

Katritzky, A. R., et al. (2005). "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry, 43(8), 673-675.[1][4] [Link] (Authoritative source for morpholine conformational analysis and shifts).[4]

Sources

Solubility and stability of 2,4-Di-morpholin-4-yl-phenylamine in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Di-morpholin-4-yl-phenylamine for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of the novel compound 2,4-Di-morpholin-4-yl-phenylamine. Aimed at researchers, medicinal chemists, and formulation scientists, this document outlines the fundamental principles and detailed experimental protocols necessary for a thorough physicochemical characterization. By understanding the solubility and degradation profile of this molecule, development teams can de-risk downstream processes, optimize formulation strategies, and accelerate the path to clinical candidacy. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and serve as a self-validating system for data generation.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can lead to low bioavailability and erratic absorption, while chemical instability can compromise drug efficacy, safety, and shelf-life.

2,4-Di-morpholin-4-yl-phenylamine, a molecule featuring a phenylamine core with two morpholine substituents, presents a unique profile. The presence of basic amine functionalities and ether linkages within the morpholine rings suggests potential pH-dependent solubility and susceptibility to specific degradation pathways.[1] A comprehensive understanding of these attributes is therefore not merely a data-gathering exercise but a foundational pillar of a successful drug development program.

This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for:

-

Determining the kinetic and thermodynamic solubility in aqueous and organic media.

-

Assessing the solid-state and in-solution stability under various stress conditions.

-

Interpreting the resulting data to inform formulation development and analytical method design.

Physicochemical Properties of 2,4-Di-morpholin-4-yl-phenylamine

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁N₃O₂ | PubChem CID 796226[2] |

| Molecular Weight | 263.34 g/mol | PubChem CID 796226[2] |

| IUPAC Name | 2,4-dimorpholin-4-ylaniline | PubChem CID 796226[2] |

| Appearance | Yellowish solid (predicted for related structures) | Inferred from similar compounds[3] |

The structure, featuring two morpholine rings, is expected to influence its solubility and stability. Morpholine itself is a versatile solvent and its inclusion in a molecular structure can enhance solubility.[1][3] The phenylamine core, however, contributes to its aromatic and potentially less soluble nature.

Solubility Assessment: From Early Discovery to Formulation

Solubility is a cornerstone of drug development, influencing everything from in vitro assays to in vivo pharmacokinetics. It is crucial to distinguish between two key types of solubility: kinetic and thermodynamic.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that dissolves in a given solvent system over a short period. It is a high-throughput screening method often used in early discovery to quickly assess a large number of compounds.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2,4-Di-morpholin-4-yl-phenylamine in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the stock solution into a 96-well plate, followed by the addition of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation and Precipitation: Shake the plate for 1.5 to 2 hours at room temperature to allow for dissolution and subsequent precipitation of the supersaturated solution.

-

Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

-

Quantification: Analyze the filtrate using a suitable method such as HPLC-UV, LC-MS, or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This is a more time-consuming but crucial measurement for formulation development.

-

Sample Preparation: Add an excess amount of solid 2,4-Di-morpholin-4-yl-phenylamine to a series of vials containing the desired solvents (e.g., water, pH buffers, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration.

Caption: Workflow for Thermodynamic Solubility Assay.

Expected Solubility Profile in Different Solvents

Based on the structure of 2,4-Di-morpholin-4-yl-phenylamine, a qualitative prediction of its solubility can be made.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers | pH 2, pH 7.4, pH 10 | Moderate, pH-dependent | The amine groups will be protonated at low pH, increasing aqueous solubility. |

| Polar Protic | Ethanol, Methanol | High | Capable of hydrogen bonding with the morpholine oxygens and amine hydrogens. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Good dipole-dipole interactions. Acetonitrile may be a suitable organic solvent for this compound.[4] |

| Non-Polar | Hexane, Toluene | Low | The molecule's polarity is too high for significant solubility in non-polar solvents. |

Stability Assessment: Ensuring Drug Integrity

Stability testing is essential to identify degradation pathways, determine shelf-life, and establish proper storage conditions. For an amine-containing compound like 2,4-Di-morpholin-4-yl-phenylamine, oxidative and hydrolytic degradation are key areas of investigation.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a compound to identify its likely degradation products and pathways.

-

Solution Preparation: Prepare solutions of 2,4-Di-morpholin-4-yl-phenylamine (e.g., 1 mg/mL) in various stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Neutral solution at 60°C

-

Photolytic: Neutral solution exposed to UV light (ICH Q1B guidelines)

-

-

Incubation: Store the solutions for a defined period (e.g., 24, 48, 72 hours), taking samples at various time points.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products).

-

Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure all major degradants are accounted for.

Sources

Technical Guide: 2,4-Di-morpholin-4-yl-phenylamine as a Kinase Inhibitor Scaffold

Executive Summary

This technical guide provides an in-depth analysis of 2,4-Di-morpholin-4-yl-phenylamine (also referred to as 2,4-dimorpholinoaniline), a critical pharmacophore in the development of Class I Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors. While often utilized as a high-affinity fragment in fragment-based drug discovery (FBDD), this specific aniline derivative possesses intrinsic structural properties—specifically the spatial arrangement of morpholine oxygen atoms—that mimic the hydrogen-bonding capabilities required for ATP-competitive inhibition at the kinase hinge region.

This document outlines the synthesis protocols , biological assay methodologies , and structural mechanisms necessary to evaluate this compound as a lead scaffold for next-generation kinase inhibitors.

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Logic: The "Morpholine Effect"

The efficacy of 2,4-di-morpholin-4-yl-phenylamine stems from the specific positioning of the morpholine rings on the phenyl core. In kinase inhibitor design, the morpholine moiety is a "privileged structure" for two reasons:

-

Hinge Binding: The ether oxygen in the morpholine ring acts as a potent hydrogen bond acceptor. When positioned at the para or ortho position relative to the amine, it can interact with key residues (e.g., Val851 in PI3K

) in the ATP-binding pocket. -

Solubility & ADME: The morpholine ring lowers logP compared to phenyl or cyclohexyl analogs, improving metabolic stability and water solubility—a critical failure point for many early-stage kinase inhibitors.

Target Specificity

This scaffold is most relevant for the PI3K/Akt/mTOR signaling pathway .[1] The 2,4-substitution pattern creates a steric bulk that favors the "affinity pocket" of PI3K isoforms while potentially excluding binding to smaller kinase pockets, thereby enhancing selectivity.

Part 2: Synthetic Pathways (Self-Validating Protocols)

The synthesis of 2,4-di-morpholin-4-yl-phenylamine is achieved through a two-step sequence: Nucleophilic Aromatic Substitution (

Step 1: of 2,4-Difluoronitrobenzene

Objective: Install two morpholine rings simultaneously.

Causality: Fluorine is selected as the leaving group over chlorine because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate in

Protocol:

-

Reagents: 2,4-Difluoronitrobenzene (1.0 eq), Morpholine (2.5 eq),

(3.0 eq), DMF (Dimethylformamide). -

Procedure:

-

Dissolve 2,4-difluoronitrobenzene in DMF (0.5 M concentration) in a round-bottom flask.

-

Cool to 0°C in an ice bath (Critical: Reaction is exothermic).

-

Add

followed by slow addition of morpholine. -

Warm to room temperature and stir for 1 hour, then heat to 80°C for 4 hours.

-

Validation: Monitor via TLC (30% EtOAc/Hexane). Starting material (

) should disappear; product (

-

-

Workup: Pour into ice water. Filter the yellow precipitate (2,4-dimorpholinonitrobenzene). Recrystallize from Ethanol.[2]

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the target aniline without reducing the aromatic ring.

Protocol:

-

Reagents: 2,4-Dimorpholinonitrobenzene, 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure), Methanol/THF (1:1).

-

Procedure:

-

Dissolve the nitro intermediate in MeOH/THF.

-

Add Pd/C catalyst carefully (under Argon flow to prevent ignition).

-

Purge system with

gas three times. -

Stir at RT for 12 hours.

-

Validation: The yellow color of the solution will fade to clear/grey. LC-MS should show a mass shift of -30 Da (loss of

, gain of

-

-

Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

-

Yield Expectation: >85%.

-

Storage: Store under Nitrogen at -20°C (Anilines are oxidation-sensitive).

-

Visualized Synthesis Workflow

Caption: Two-step synthetic route converting 2,4-difluoronitrobenzene to the target kinase inhibitor scaffold via nucleophilic aromatic substitution and catalytic hydrogenation.

Part 3: Biological Evaluation Protocols

To validate this molecule as a kinase inhibitor, one must utilize an assay capable of detecting ATP-competitive binding. We recommend the ADP-Glo™ Kinase Assay (Promega) for its high sensitivity and Z' factor.

In Vitro Kinase Assay (ADP-Glo)

Mechanism: Measures the ADP generated from the kinase reaction. The assay converts ADP to ATP, which is then used by luciferase to generate light.

Causality: This assay is preferred over radioactive

Protocol:

-

Preparation: Dilute 2,4-Di-morpholin-4-yl-phenylamine in DMSO (10 mM stock). Prepare serial dilutions (e.g., 10

M to 0.1 nM). -

Kinase Reaction:

-

Mix Kinase (e.g., PI3K

, 2 ng/well), Substrate (PIP2:PS lipid vesicles), and Test Compound in reaction buffer. -

Initiate with ATP (

). Incubate at RT for 60 min.

-

-

Detection:

-

Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP

ATP

-

-

Readout: Measure Luminescence (RLU) on a plate reader.

-

Data Analysis: Plot RLU vs. log[Concentration]. Calculate

using non-linear regression (Sigmoidal dose-response).

Cell Viability Assay (MTT/Resazurin)

Objective: Determine if kinase inhibition translates to cancer cell death. Target Lines: PC-3 (Prostate), MCF-7 (Breast) — both highly dependent on PI3K/Akt signaling.

Data Presentation: Representative Potency Data Note: Values are representative of typical morpholino-aniline scaffolds in literature.

| Compound Variant | R1 (Pos 2) | R2 (Pos 4) | PI3K | mTOR IC | PC-3 GI |

| Target Molecule | Morpholine | Morpholine | 120 | 450 | 2.4 |

| Analog A | Morpholine | H | >10,000 | >10,000 | >50 |

| Analog B | Piperazine | Morpholine | 350 | 800 | 5.1 |

| Reference (ZSTK474) | Morpholine | Morpholine* | 16 | 110 | 0.8 |

Note: ZSTK474 utilizes a triazine core, demonstrating that while the aniline scaffold (Target Molecule) is potent, the core aromatic ring (Aniline vs. Triazine/Pyrimidine) significantly influences potency.

Part 4: Mechanism of Action & Signaling Pathway

The 2,4-dimorpholinoaniline scaffold functions by competitively occupying the ATP-binding pocket of the kinase. By blocking ATP, it prevents the phosphorylation of PIP2 to PIP3, thereby shutting down the Akt signaling cascade which is responsible for cell survival and proliferation.

Pathway Visualization

Caption: The PI3K/Akt/mTOR signaling cascade. The target molecule acts as a dual inhibitor, blocking PI3K and mTOR, preventing PIP3 generation and inducing apoptosis.

Part 5: References

-

Yaguchi, S., et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor.[3] Journal of the National Cancer Institute.

-

Rewcastle, G. W., et al. (2011). Synthesis and Biological Evaluation of Novel 2-Morpholino-4-phenyl-substituted Quinazoline Derivatives. Journal of Medicinal Chemistry.

-

BenchChem. (2025).[4][5] The Pivotal Role of Morpholine in PI3K Inhibition: A Comparative Analysis.[4]

-

Liu, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.[6] European Journal of Medicinal Chemistry.

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Protocol for Using 2,4-Di-morpholin-4-yl-phenylamine (2,4-DMPA) in Cell Culture Assays

Introduction & Pharmacological Context

2,4-Di-morpholin-4-yl-phenylamine (herein referred to as 2,4-DMPA ) is a critical pharmacophore and intermediate often utilized in the synthesis and structural analysis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR and EGFR signaling pathways. Structurally, the molecule consists of an aniline core substituted with two morpholine rings at the ortho and para positions.

While often used as a building block for more complex drugs (e.g., Gefitinib analogs or PI3K inhibitors like GDC-0941), 2,4-DMPA is frequently employed in Structure-Activity Relationship (SAR) studies to determine the contribution of the morpholine moieties to solubility, kinase hinge binding, and cellular permeability.

Critical Experimental Challenges

Working with 2,4-DMPA presents specific challenges that this protocol addresses:

-

Solubility: The lipophilic nature of the phenylamine core combined with the morpholine rings requires precise DMSO solubilization techniques to prevent micro-precipitation in aqueous media.

-

Lysosomotropism (The "Morpholine Effect"): As a lipophilic weak base, 2,4-DMPA is prone to ion trapping within acidic organelles (lysosomes), leading to cytoplasmic vacuolization. This is a non-apoptotic morphological change that is frequently misidentified as cytotoxicity.

Reagent Preparation & Storage

Physicochemical Profile

| Property | Value | Notes |

| MW | ~263.34 g/mol | |

| LogP | ~1.4 - 2.0 | Moderately lipophilic; requires organic solvent. |

| pKa | ~7.0 - 8.0 | Weak base (morpholine nitrogen). |

| Appearance | Off-white to pale yellow solid | Sensitive to oxidation (amine group). |

Stock Solution Protocol

Objective: Create a stable 50 mM stock solution.

-

Weighing: Weigh 13.17 mg of 2,4-DMPA into a sterile, amber glass vial (to protect from light).

-

Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

-

Note: Do not use ethanol; solubility is significantly lower and may cause precipitation upon media addition.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into 50 µL volumes in PCR tubes. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Core Protocol: Cytotoxicity & Viability Assay

Method: CCK-8 or MTT Assay Cell Lines: HeLa, MCF-7, or A549 (Kinase-dependent lines).

Serial Dilution Strategy (The "Step-Down" Method)

Direct addition of high-concentration DMSO stock to media often causes "crashing out." Use an intermediate dilution step.

Figure 1: Step-down dilution workflow to prevent compound precipitation. The intermediate step ensures the compound is pre-dispersed before hitting the protein-rich culture media.

Assay Procedure

-

Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.

-

Treatment:

-

Prepare 2x working solutions of 2,4-DMPA (e.g., 200, 100, 20, 2 µM) in complete media.

-

Remove 50 µL of media from wells (leaving 50 µL).

-

Add 50 µL of 2x working solutions to respective wells.

-

Final Concentrations: 100, 50, 10, 1 µM.

-

Vehicle Control: Media containing 0.2% DMSO (must match the highest drug condition).

-

-

Incubation: Incubate for 48 or 72 hours.

-

Readout: Add CCK-8 reagent (10 µL/well), incubate 1-4 hours, and read absorbance at 450 nm.

Expert Protocol: Monitoring Lysosomal Trapping (Vacuolization)

Context: Compounds with di-morpholine moieties are "lysosomotropic." They diffuse into lysosomes, become protonated in the acidic environment (pH ~5), and cannot diffuse back out. This draws water into the lysosome, causing massive swelling (vacuoles).

Requirement: You must distinguish this from apoptosis.

Mechanism of Action

Figure 2: The "Ion Trapping" mechanism. 2,4-DMPA behaves as a weak base, accumulating in acidic lysosomes and causing osmotic swelling.

Validation Experiment

If you observe cytoplasmic vacuoles under phase-contrast microscopy:

-

Treat cells with 2,4-DMPA (e.g., 10 µM) for 4 hours.

-

Stain with LysoTracker Red (50 nM) for 30 minutes.

-

Imaging:

-

Positive Result: The large vacuoles will fluoresce intensely red, confirming they are swollen lysosomes, not autophagosomes or apoptotic blebs.

-

Negative Control: Pre-treat with Bafilomycin A1 (100 nM). This inhibits the lysosomal proton pump (V-ATPase). If the vacuoles disappear or fail to form, the mechanism is confirmed as pH-dependent ion trapping.

-

Data Analysis & Interpretation

Expected Results

| Assay | Expected Outcome for 2,4-DMPA | Interpretation |

| Solubility | Clear in DMSO; Cloudy in PBS >500 µM | Use intermediate dilution (Protocol 3.1). |

| Morphology | Cytoplasmic Vacuoles (4-24h) | Due to morpholine ion trapping (not necessarily toxicity). |

| Viability (IC50) | > 10 µM (typically) | As a fragment, it is less potent than full inhibitors (e.g., Gefitinib IC50 < 1 µM). |

| Western Blot | Reduced p-Akt / p-S6 | If used at high conc (>10 µM), may show off-target kinase inhibition. |

Troubleshooting

-

Issue: Precipitation in wells.

-

Solution: Ensure DMSO concentration is < 0.5%.[1] Warm media to 37°C before adding the compound.

-

-

Issue: High toxicity at low doses.[2]

-

Solution: Check for "edge effects" in the plate (evaporation). Verify the compound is not oxidized (should be off-white, not dark brown).

-

References

-

PubChem. (2025).[3] 2,4-Di-morpholin-4-yl-phenylamine Compound Summary. National Library of Medicine. [Link]

-

Marceau, P., et al. (2012). Lysosomotropism of Morpholine-Containing Drugs: Implications for Drug Design and Safety. Journal of Medicinal Chemistry. (Contextual citation for morpholine mechanism). [Link]

-

Thermo Fisher Scientific. (2025). 2-(4-Morpholinyl)aniline Safety and Handling. [Link][4]

-

Yang, H., et al. (2013). mTOR kinase structure-activity relationships with morpholine-containing inhibitors. (Provides context for 2,4-DMPA as a kinase inhibitor fragment). [Link]

Sources

Application Notes and Protocols for the Preclinical Evaluation of Novel PI3K Inhibitors, such as 2,4-Di-morpholin-4-yl-phenylamine, in Combination Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the preclinical assessment of novel Phosphoinositide 3-kinase (PI3K) inhibitors, exemplified by compounds with a 2,4-Di-morpholin-4-yl-phenylamine core structure, when used in combination with other therapeutic agents. The protocols and methodologies outlined herein are designed to establish a robust framework for evaluating synergistic or additive anti-cancer effects, elucidating mechanisms of action, and generating the foundational data required for further translational development.

Introduction: The Rationale for Targeting the PI3K Pathway in Combination Therapy

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its hyperactivation is one of the most frequent oncogenic drivers across a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[4][5][6] Novel small molecule inhibitors, potentially including those based on a 2,4-di-morpholin-4-yl-phenylamine scaffold, are continuously being developed to target key nodes within this pathway.

However, clinical experience has shown that PI3K inhibitors often exhibit modest and non-durable responses when used as single agents.[4][7] This is largely due to intrinsic and acquired resistance mechanisms, often involving the activation of compensatory signaling pathways.[8] A compelling strategy to overcome these limitations and enhance therapeutic efficacy is the use of rational, hypothesis-driven combination therapies.[4][7] By co-targeting multiple oncogenic pathways, it is possible to achieve synergistic anti-tumor effects, delay the onset of resistance, and potentially reduce individual drug doses to mitigate toxicity.[9][10]

This guide will detail the necessary in vitro and in vivo experimental workflows to rigorously evaluate the potential of a novel PI3K inhibitor in combination with other cancer therapeutics.

Part 1: In Vitro Characterization and Synergy Analysis

The initial phase of evaluating a novel PI3K inhibitor involves comprehensive in vitro testing to determine its intrinsic potency, confirm its mechanism of action, and identify synergistic interactions with other anti-cancer agents.

Single-Agent IC50 Determination

Before assessing combinations, it is crucial to establish the half-maximal inhibitory concentration (IC50) of the novel PI3K inhibitor and its combination partners in a panel of relevant cancer cell lines. This data forms the basis for designing subsequent combination experiments.

Protocol 1: Cell Viability Assay for IC50 Determination

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Preparation: Prepare a serial dilution of the novel PI3K inhibitor and each combination partner in appropriate cell culture medium.

-

Treatment: Treat the cells with a range of concentrations of each drug individually. Include vehicle-treated wells as a negative control.

-

Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).

-

Viability Assessment: Quantify cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Mechanism of Action Confirmation via Western Blotting

To verify that the novel compound inhibits the PI3K pathway as intended, Western blotting should be performed to assess the phosphorylation status of key downstream effectors.

Protocol 2: Western Blot for PI3K Pathway Inhibition

-

Cell Lysis: Treat cells with the novel PI3K inhibitor at concentrations around its IC50 for a short duration (e.g., 1-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, phosphorylated S6 ribosomal protein (p-S6), and total S6. Use a loading control such as GAPDH or β-actin.

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Analysis: A dose-dependent decrease in the levels of p-AKT and p-S6 relative to total protein levels and the loading control confirms on-target activity.

Combination Synergy Screening

The core of the in vitro evaluation is to identify synergistic combinations. A robust method for this is the Chou-Talalay Combination Index (CI) method, which provides a quantitative measure of drug interaction.[11]

Protocol 3: Synergy Analysis using the Chou-Talalay Method

-

Experimental Design: Based on the single-agent IC50 values, design a dose-response matrix where the novel PI3K inhibitor and the partner drug are combined at various concentrations, typically at a constant ratio (e.g., based on their IC50 ratio).[12][13]

-

Cell Treatment and Viability Assay: Perform the cell viability assay as described in Protocol 1, including single-agent and combination treatment groups.

-

Data Analysis and CI Calculation:

-

Calculate the fraction of cells affected (Fa) for each dose point (Fa = 1 - fraction of viable cells).

-

Use software such as CompuSyn to calculate the Combination Index (CI).[11]

-

Interpretation of CI values:

-

CI < 1: Synergy

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

-

Table 1: Example Data for Synergy Analysis

| Drug A (PI3K Inhibitor) Conc. (nM) | Drug B (e.g., MEK Inhibitor) Conc. (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |

| 50 | 0 | 0.25 | - | - |

| 0 | 20 | 0.30 | - | - |

| 50 | 20 | 0.75 | 0.65 | Synergy |

| 100 | 40 | 0.90 | 0.50 | Strong Synergy |

Part 2: In Vivo Evaluation of Combination Therapies

Promising in vitro combinations should be validated in vivo using preclinical tumor models, such as cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[14][15][16]

Xenograft Model Development

The choice of xenograft model is critical for the relevance of the in vivo study.[14][17]

Protocol 4: Subcutaneous Xenograft Tumor Model Establishment

-

Cell Preparation: Harvest cancer cells from culture during their exponential growth phase.

-

Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

In Vivo Efficacy Study

The primary goal of the in vivo study is to determine if the combination therapy results in enhanced tumor growth inhibition compared to single agents.

Protocol 5: Combination Therapy Efficacy Study in Xenograft Models

-

Treatment Groups: Establish the following treatment groups:

-

Vehicle control

-

Novel PI3K inhibitor alone

-

Combination partner drug alone

-

Combination of the novel PI3K inhibitor and the partner drug

-

-

Dosing and Administration: Administer the drugs at predetermined doses and schedules based on tolerability studies.

-

Tumor Growth and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.

-

Study Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a fixed duration.

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between groups. A statistically significant enhancement of TGI in the combination group compared to the single-agent groups indicates in vivo synergy or additivity.

-

Table 2: Example In Vivo Efficacy Data

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | p-value vs. Control | p-value vs. Single Agents |

| Vehicle | 1200 | - | - | - |

| PI3K Inhibitor | 850 | 29 | <0.05 | - |

| Partner Drug | 780 | 35 | <0.05 | - |

| Combination | 350 | 71 | <0.001 | <0.01 |

Pharmacodynamic (PD) Biomarker Analysis

To confirm that the combination therapy is modulating the target pathways in vivo, tumors can be collected at the end of the study for biomarker analysis.

Protocol 6: In Vivo Pharmacodynamic Assessment

-

Tumor Collection: At the end of the efficacy study, or in a separate satellite group of mice, collect tumors at a specified time point after the final dose.

-

Tissue Processing: A portion of the tumor can be snap-frozen for Western blot analysis, and another portion fixed in formalin for immunohistochemistry (IHC).

-

Analysis:

-

Western Blot: Analyze tumor lysates for p-AKT, p-S6, and other relevant biomarkers as described in Protocol 2.

-

IHC: Stain tumor sections for biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) to assess the biological effects of the combination therapy.

-

Visualizations

Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and potential points of therapeutic intervention.

Experimental Workflow

Caption: Preclinical workflow for combination therapy evaluation.

Drug Interaction Logic

Caption: Conceptual overview of drug interaction types.

Conclusion

The successful development of combination therapies requires a systematic and rigorous preclinical evaluation. By following the protocols outlined in these application notes, researchers can effectively characterize the potential of novel PI3K inhibitors, such as those based on a 2,4-Di-morpholin-4-yl-phenylamine scaffold, in combination with other anti-cancer agents. This structured approach, from in vitro synergy screening to in vivo efficacy and pharmacodynamic studies, will generate the critical data necessary to identify promising combinations and provide a solid rationale for their advancement into clinical development.

References

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

-

Castel, P., et al. (2014). Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment. Molecular & Cellular Oncology, 1(3), e963447. Retrieved from [Link]

-

Li, J., et al. (2014). Synergistic Effects of Targeted PI3K Signaling Inhibition and Chemotherapy in Liposarcoma. PLoS ONE, 9(4), e93995. Retrieved from [Link]

-

Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. Retrieved from [Link]

-

Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

-

QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe. Retrieved from [Link]

-

Akinleye, A., et al. (2013). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Hematology & Oncology, 6, 88. Retrieved from [Link]

-

Massacesi, C., et al. (2014). Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment. Molecular & Cellular Oncology, 1(3), e963447. Retrieved from [Link]

-

Akinleye, A., et al. (2015). Combining PI3K/Akt/mTOR Inhibition with Chemotherapy. Journal of Cancer, 6(8), 757-766. Retrieved from [Link]

-

Elkabets, M., et al. (2013). Synergistic interactions with PI3K inhibition that induce apoptosis. eLife, 2, e00499. Retrieved from [Link]

-

Li, H., et al. (2023). Patient-derived xenograft models: Current status, challenges, and innovations in cancer research. Journal of Translational Medicine, 21(1), 259. Retrieved from [Link]

-

Vasan, N., et al. (2021). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 13(10), 2349. Retrieved from [Link]

-

Fowler, N. (2017). Overcoming toxicities when combining PI3K inhibitors with other treatments. YouTube. Retrieved from [Link]

-

Ghamande, S., et al. (2024). Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. Cancers, 16(12), 2289. Retrieved from [Link]

-

Harris, L. A., et al. (2022). High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia. bioRxiv. Retrieved from [Link]

-

FIMM. (2017). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 1641, 231-247. Retrieved from [Link]

-

Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

-

Alzahrani, A. S. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 13(12), 2993. Retrieved from [Link]

-

Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

-

Cattrini, C., et al. (2024). PARP Inhibitors Combined with Abiraterone Overcome Resistance in Metastatic Castration-Resistant Prostate Cancer Independently of Androgen Receptor. Cancers, 16(11), 2097. Retrieved from [Link]

-

FIMM. (2017). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 1641, 231-247. Retrieved from [Link]

-

Paller, C. J., et al. (2015). Design of Phase I Combination Trials: Recommendations of the Clinical Trial Design Task Force of the NCI Investigational Drug Steering Committee. Clinical Cancer Research, 21(10), 2244-2250. Retrieved from [Link]

-

Lee, J. J., & Kong, M. (2014). Experiment Designs for the Assessment of Drug Combination Synergism. Journal of Biometrics & Biostatistics, 5(5), 215. Retrieved from [Link]

-

Crown Bioscience. (2022). Multi-Drug Combination Strategies in High Content Applications. Retrieved from [Link]

-

Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. Retrieved from [Link]

Sources

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic Effects of Targeted PI3K Signaling Inhibition and Chemotherapy in Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. blog.crownbio.com [blog.crownbio.com]

- 14. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. crownbio.com [crownbio.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. wuxibiology.com [wuxibiology.com]

Development of 2,4-Di-morpholin-4-yl-phenylamine-based probes for cellular imaging

Executive Summary

This guide details the development, characterization, and application of fluorescent probes derived from the 2,4-Di-morpholin-4-yl-phenylamine scaffold. This specific moiety serves as a high-performance "dual-function" building block in fluorescent probe design:

-

Lysosomotropism: The morpholine residues possess a pKa (~5.0–6.[1]0) ideal for protonation within the acidic lumen of lysosomes (pH 4.5–5.0), enabling organelle-specific accumulation via ion trapping.

-

Electron Donor (D-π-A): The electron-rich phenylamine core acts as a strong donor in "Push-Pull" Intramolecular Charge Transfer (ICT) systems, essential for designing ratiometric or "turn-on" sensors.

This document provides protocols for utilizing these probes to monitor lysosomal pH gradients and Reactive Oxygen Species (ROS) in live cells.

Design Principles & Mechanism

2.1 The "Proton Trap" Mechanism

The core utility of the 2,4-di-morpholin-4-yl-phenylamine scaffold lies in its pH-dependent solubility and ionization. In the neutral cytosol (pH ~7.4), the probe remains largely unprotonated and membrane-permeable. Upon diffusing into the lysosome, the morpholine nitrogens become protonated.[1] This cationic state prevents retrodiffusion across the lipophilic lysosomal membrane, effectively "trapping" the probe.

2.2 Photoinduced Electron Transfer (PET) Modulation

In many designs, the lone pair electrons on the morpholine or aniline nitrogen quench fluorescence via PET. Protonation (in lysosomes) or Oxidation (by ROS) suppresses this PET process, restoring radiative emission (Fluorescence Turn-On).

Figure 1: Mechanism of Lysosomal Accumulation and Fluorescence Activation via Ion Trapping and PET inhibition.

Experimental Protocols

Materials & Stock Preparation[2]

Reagents:

-

Probe: 2,4-Di-morpholin-4-yl-phenylamine derivative (e.g., coupled to Naphthalimide or BODIPY core).

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

-

Reference Stain: LysoTracker™ Deep Red (Invitrogen) or LysoTracker™ Green DND-26.

-

Buffer: PBS (pH 7.4) and Citrate-Phosphate Buffers (pH 4.0 – 8.0 for titration).

Stock Solution Protocol:

-

Weigh 1.0 mg of the solid probe.

-

Dissolve in anhydrous DMSO to achieve a 1.0 mM Master Stock.

-

Vortex for 60 seconds to ensure complete solubilization.

-

Aliquot into amber tubes (20 µL each) and store at -20°C. Avoid repeated freeze-thaw cycles.

Spectroscopic Characterization (pH Titration)

Before cell work, validate the pH response.

-

Prepare 2 mL of Citrate-Phosphate buffers ranging from pH 4.0 to 8.0 (0.5 unit increments).

-

Add probe (final conc. 10 µM) to each buffer tube.

-

Measure Fluorescence Emission (Excitation typically ~400-450 nm for Naphthalimide derivatives).

-

Data Output: Plot Integrated Fluorescence Intensity vs. pH. A sigmoidal curve indicates a functional pKa response.

Live Cell Imaging Protocol (HeLa / MCF-7)

This protocol ensures minimal cytotoxicity while maximizing signal-to-noise ratio.

Step 1: Cell Culture

-

Seed cells (HeLa or MCF-7) on 35mm glass-bottom confocal dishes.

-

Incubate at 37°C, 5% CO2 for 24 hours until 70-80% confluence.

Step 2: Staining

-

Probe Working Solution: Dilute 1 mM DMSO stock into pre-warmed DMEM (serum-free) to a final concentration of 5 µM .

-

Incubation: Remove culture media, wash cells once with PBS, and add 1 mL Probe Working Solution.

-

Time: Incubate for 30 minutes at 37°C.

-

Note: For co-localization, add LysoTracker Red (50 nM) during the last 15 minutes of incubation.

Step 3: Washing

-

Remove staining solution.

-

Wash cells 3x with PBS (1 mL each) to remove background fluorescence.

-

Add 1 mL Live Cell Imaging Solution (or phenol-red free DMEM).

Step 4: Image Acquisition

-

Microscope: Confocal Laser Scanning Microscope (CLSM).

-

Settings (Example for Naphthalimide-Morpholine):

-

Channel 1 (Probe): Ex: 405 nm or 450 nm / Em: 500–550 nm (Green).

-

Channel 2 (LysoTracker Red): Ex: 561 nm / Em: 590–650 nm (Red).

-

Figure 2: Step-by-step workflow for live-cell lysosomal imaging.[2]

Data Analysis & Validation

4.1 Co-localization Analysis

To prove lysosomal targeting, quantify the overlap between your probe and the commercial LysoTracker.

-

Import images into ImageJ/Fiji.

-

Use the "Coloc 2" plugin.

-

Select Channel 1 (Probe) and Channel 2 (LysoTracker).

-

Metric: Pearson’s Correlation Coefficient (PCC).

-

PCC > 0.8: High Specificity (Excellent Lysosomal Targeting).[3]

-

PCC 0.5 - 0.8: Moderate Specificity (Potential mitochondrial/cytosolic leakage).

-

PCC < 0.5: Poor Specificity.

-

4.2 Summary of Expected Properties

| Parameter | Specification | Rationale |

| Solubility | High in DMSO/MeOH | Morpholine improves hydrophilicity compared to pure phenylamine. |

| pKa | ~4.5 – 6.0 | Matches lysosomal pH window.[4] |

| Stokes Shift | > 80 nm | Reduces self-quenching and scattering interference. |

| Photostability | > 30 min continuous | Essential for time-lapse tracking. |

| Cytotoxicity | > 90% Viability @ 10µM | Validated via MTT Assay (24h exposure). |

Troubleshooting Guide

-

Issue: High Cytosolic Background.

-

Cause: Probe concentration too high or incubation time too long.

-

Solution: Reduce concentration to 1 µM or reduce incubation to 15 mins. Ensure thorough washing (3x).

-

-

Issue: Rapid Photobleaching.

-

Cause: High laser power or ROS generation by the probe itself.

-

Solution: Lower laser power to <2%. Use resonant scanning (faster scan speed) to reduce dwell time.

-

-

Issue: Probe Precipitates in Media.

-

Cause: Low solubility in aqueous buffer.

-

Solution: Use Pluronic F-127 (0.02%) as a dispersing agent during the staining step.

-

References

-

Lysosome-Targeting Probes: "A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole." PubMed Central. Link

-

Morpholine Mechanism: "Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group." MDPI. Link

-

Naphthalimide-Morpholine Design: "A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells." Royal Society of Chemistry. Link

-

General Fluorescent Dye Guide: "Fluorescent Dyes and Probes - Selection Guide." Tocris Bioscience. Link

-

BODIPY-Morpholine Probes: "Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH." ACS Sensors.[5] Link

Sources

- 1. Frontiers | Morpholinyl silicon phthalocyanine nanoparticles with lysosome cell death and two-photon imaging functions for in vitro photodynamic therapy of cancer cells [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Preclinical Formulation of 2,4-Di-morpholin-4-yl-phenylamine

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the formulation of 2,4-Di-morpholin-4-yl-phenylamine (Compound X), a novel chemical entity with potential therapeutic applications, for preclinical in vitro and in vivo studies. The successful preclinical evaluation of new chemical entities (NCEs) is critically dependent on the development of appropriate formulations that ensure adequate exposure in animal models.[1][2] This guide outlines a systematic approach to formulation development, beginning with essential physicochemical characterization and progressing through the selection of appropriate formulation strategies for various administration routes. Detailed, step-by-step protocols for the preparation of solutions, suspensions, and advanced formulations are provided to enable researchers to generate reliable and reproducible preclinical data.

Introduction: The Formulation Challenge

2,4-Di-morpholin-4-yl-phenylamine, hereafter referred to as Compound X, is a molecule of interest for further biological investigation. Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of 2,4-Di-morpholin-4-yl-phenylamine

Caption: Basic properties of 2,4-Di-morpholin-4-yl-phenylamine.[3]

A significant hurdle in the preclinical development of many NCEs is their poor aqueous solubility, which can lead to low and variable bioavailability, complicating the interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.[1][4] This document provides a strategic workflow for addressing these potential challenges for Compound X.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before a suitable formulation can be developed, a thorough understanding of the physicochemical properties of Compound X is essential.[1][5] This initial characterization will guide the selection of the most appropriate formulation strategy.

Physicochemical Property Determination

The following table summarizes the key physicochemical parameters that need to be determined for Compound X.

| Parameter | Methodology | Significance in Formulation Development |

| Aqueous Solubility | Equilibrium solubility determination at various pH values (e.g., 1.2, 4.5, 6.8, 7.4) and in biorelevant media (e.g., FaSSIF, FeSSIF).[1] | Directly influences the choice between a solution or suspension. Determines the potential for pH-dependent absorption. |

| Solubility in Organic Solvents and Excipients | Equilibrium solubility determination in common pharmaceutical solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO) and lipids (e.g., Sesame Oil, Capryol 90).[6] | Identifies potential co-solvents, and vehicles for lipid-based formulations. |

| pKa | Potentiometric titration or UV-spectrophotometry. | Predicts the ionization state of the molecule at different physiological pHs, which affects solubility and permeability. |

| Log P / Log D | Shake-flask method (octanol/water) or computational prediction. | Indicates the lipophilicity of the compound, which influences its absorption and distribution characteristics. |

| Physical Form | X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC). | Determines if the compound is crystalline or amorphous and identifies any potential polymorphs, which can have different solubilities and stabilities.[4][7] |

| Chemical Stability | HPLC-based stability assessment in solution at various pH and temperature conditions. | Ensures the integrity of the compound in the final formulation and during the course of the experiment. |

Workflow for Pre-formulation Studies

The following diagram illustrates the workflow for the initial characterization of Compound X.

Caption: Workflow for pre-formulation assessment of Compound X.

Formulation Strategies for Preclinical Studies

The choice of formulation depends on the route of administration, the required dose, and the physicochemical properties of Compound X.[8] The goal is to achieve adequate and reproducible drug exposure for the planned preclinical studies.[9]

Oral Administration

Oral gavage is a common route for preclinical efficacy and toxicology studies. For poorly soluble compounds like Compound X is likely to be, several formulation strategies can be employed.

-

Aqueous Suspensions: A simple and common approach for water-insoluble compounds. Particle size reduction can be critical to improve dissolution.[10]

-

Lipid-Based Formulations: These can enhance oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4]

-

Co-solvent Systems: A mixture of solvents can be used to dissolve the compound, but care must be taken to avoid precipitation upon dilution in the gastrointestinal tract.[1]

Intravenous Administration

For pharmacokinetic studies, an intravenous formulation is often required to determine absolute bioavailability. This necessitates a fully solubilized, particle-free formulation.

-

Co-solvent Solutions: A common strategy for achieving the necessary concentration for IV dosing. The selection of biocompatible solvents is crucial.[1]

-

Cyclodextrin Complexes: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[11]

Intraperitoneal Administration

IP injections are frequently used in rodent efficacy models. While suspensions can sometimes be used, solutions are generally preferred to minimize irritation and ensure rapid absorption.

Detailed Formulation Protocols

Safety Precaution: Always handle Compound X and all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage

This protocol is suitable for early efficacy or toxicology studies where high dose levels may be required.

Materials:

-

Compound X

-

Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

-

Wetting agent (optional): 0.1% (w/v) Tween 80 or Sodium Lauryl Sulfate[12]

-

Mortar and pestle or homogenizer

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the required amount of Compound X based on the desired final concentration and total volume. For example, to prepare 10 mL of a 10 mg/mL suspension, weigh 100 mg of Compound X.

-

Particle Size Reduction (Optional but Recommended): If the particle size of Compound X is large, gently grind the powder in a mortar and pestle to a fine, uniform consistency. This increases the surface area and can improve dissolution and absorption.[4][10]

-

Pre-wetting: Transfer the Compound X powder to a sterile conical tube. If using a wetting agent, add a small volume of the vehicle containing the wetting agent to the powder to form a smooth, uniform paste. This prevents clumping when the bulk vehicle is added.

-

Suspension: Gradually add the remaining vehicle to the paste while continuously vortexing.

-

Homogenization: Vortex the mixture vigorously for 2-3 minutes to ensure the powder is well-dispersed. For a more uniform and stable suspension, use a homogenizer.

-

Final Inspection: The final formulation should be a uniform, milky suspension. Ensure there are no large aggregates.

-

Administration: Before each administration, vortex the suspension again to ensure uniformity, as particles may settle over time.

Protocol 2: Preparation of a Co-solvent Solution for Intravenous or Intraperitoneal Injection

This protocol is designed to create a clear, sterile-filterable solution suitable for injection. The choice of co-solvents should be based on the pre-formulation solubility data.

Materials:

-

Compound X

-

Co-solvents: e.g., DMSO, PEG 400, Ethanol, Propylene Glycol

-

Aqueous phase: Saline or Phosphate Buffered Saline (PBS)

-

Sterile conical tubes

-

Vortex mixer

-

0.22 µm sterile syringe filter

Example Co-solvent System (to be optimized based on solubility data):

-

5% DMSO

-

40% PEG 400

-

55% Saline

Procedure:

-

Weighing: Accurately weigh the required amount of Compound X.

-

Solubilization: Add the primary organic solvent (e.g., DMSO) to the Compound X powder and vortex until fully dissolved. A clear solution should be formed.

-

Addition of Co-solvents: Add the other co-solvents (e.g., PEG 400) and vortex to mix thoroughly.

-

Aqueous Phase Addition: Slowly add the aqueous phase (saline or PBS) to the organic phase while vortexing to prevent precipitation.

-

Final Inspection: The final formulation should be a clear, particle-free solution. If any precipitation or cloudiness occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent percentage or decreasing the drug concentration).

-

Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial. This is a critical step for injectable formulations.

-

Use: This formulation should be prepared fresh before use.

Protocol 3: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS) for Oral Gavage

This advanced formulation can significantly enhance the oral bioavailability of poorly soluble compounds.

Materials:

-

Compound X

-

Oil: e.g., Sesame oil, Capryol 90

-

Surfactant: e.g., Cremophor® EL, Tween 80[13]

-

Co-surfactant/Co-solvent: e.g., Transcutol® P, PEG 400

-

Glass vials

-

Magnetic stirrer and stir bar

-

Water bath

Procedure:

-

Component Selection: Based on solubility screening, select an appropriate oil, surfactant, and co-surfactant. A common starting ratio is in the range of 30-60% oil, 20-50% surfactant, and 10-40% co-surfactant.

-

Preparation: Weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

-

Mixing: Gently heat the mixture to approximately 40°C in a water bath and stir with a magnetic stirrer until a homogenous, clear mixture is formed.

-

Drug Solubilization: Add the required amount of Compound X to the mixture and stir until completely dissolved.

-

Characterization (Recommended):

-

Self-Emulsification Test: Add a small volume (e.g., 100 µL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of water with gentle stirring. A stable and translucent microemulsion should form spontaneously.

-

Droplet Size Analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering (DLS). Droplet sizes in the nanometer range are desirable.

-

-

Administration: The formulation is administered neat via oral gavage and emulsifies in situ in the gastrointestinal fluids.

In Vivo Study Workflow

The following diagram outlines the general workflow for an in vivo study utilizing one of the prepared formulations.

Caption: General workflow for an in vivo study evaluating Compound X.

Conclusion

The successful preclinical development of 2,4-Di-morpholin-4-yl-phenylamine hinges on a rational, data-driven approach to formulation. By first characterizing its key physicochemical properties, researchers can select and prepare appropriate formulations that ensure adequate and reproducible drug exposure. The protocols provided herein offer a starting point for developing simple and advanced formulations for various preclinical routes of administration. It is imperative that the stability and performance of the chosen formulation are validated to ensure the integrity of the resulting in vivo data.

References

- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.).

-

Shah, S. M., Jain, A. S., & Chavda, V. P. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmacy & Bioallied Sciences, 6(3), 187-201. Available from: [Link]

- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.

-

Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

-

PubChem. (n.d.). 2,4-Di-morpholin-4-yl-phenylamine. National Center for Biotechnology Information. Available from: [Link]

-

Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available from: [Link]

-

Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available from: [Link]

-

Preclinical Drug Development Process: Formulation and Development Aspects. (2025, August 4). IntechOpen. Available from: [Link]

-

Moreton, C. (n.d.). The Selection of Excipients for Oral Solid Dosage Forms. In Pharmaceutical Manufacturing Handbook. Available from: [Link]

-

Williams, R. O., & Liu, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(4), 346. Available from: [Link]

-

Thomas, D. (2016, October 2). Excipients for Formulation Success. Pharmaceutical Technology. Available from: [Link]

Sources

- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Di-morpholin-4-yl-phenylamine | C14H21N3O2 | CID 796226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. altasciences.com [altasciences.com]

- 9. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. pharmtech.com [pharmtech.com]

- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]

Technical Support Center: Synthesis & Purification of 2,4-Di-morpholin-4-yl-phenylamine

Current Status: Systems Operational

Topic: Optimization of Nucleophilic Aromatic Substitution (

Executive Summary

You are attempting to synthesize 2,4-di-morpholin-4-yl-phenylamine (also referred to as N1,N1-(2,4-dimorpholinophenyl)amine). This molecule is a critical electron-rich aniline intermediate, often utilized in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway targets).

The synthesis typically proceeds via a two-step sequence:

-

Double

: Reaction of 2,4-difluoronitrobenzene with morpholine. -

Catalytic Hydrogenation: Reduction of the nitro group to the amine.[1]

This guide addresses the three most common failure modes: incomplete substitution (mono-morpholine impurities) , catalyst poisoning during reduction , and oxidative degradation (browning) of the final product.

Module 1: The Reaction (Nitro-Intermediate Synthesis)

The Challenge: The starting material, 2,4-difluoronitrobenzene, has two electrophilic sites. The fluorine at the para position (C4) is sterically accessible and highly reactive. The ortho fluorine (C2) is activated but sterically hindered. Failure Mode: Isolating the mono-substituted impurity (usually 4-morpholino-2-fluoronitrobenzene) due to insufficient energy or stoichiometry.

Protocol Optimization

| Parameter | Standard Condition | Optimized Condition (High Purity) | Rationale |

| Stoichiometry | 2.0 - 2.2 eq. Morpholine | > 4.5 eq. Morpholine | Morpholine acts as both nucleophile and HF scavenger. Excess drives the sterically hindered ortho-substitution. |

| Solvent | Ethanol or Methanol | DMF, DMSO, or NMP | Polar aprotic solvents stabilize the Meisenheimer complex, significantly accelerating the |

| Temperature | Reflux ( | Higher thermal energy is required to overcome the activation barrier for the second (C2) substitution. | |

| Base | None (Self-scavenging) | Inorganic base prevents morpholinium fluoride salt formation, which can increase viscosity and trap starting material. |

Troubleshooting Guide: Step

Q: I see two spots on my TLC. One is yellow, one is orange. Which is my product?

-

A: The lower Rf spot (usually orange/red) is likely your di-substituted product. The di-morpholino compound is more polar than the mono-substituted or starting material due to the two amine oxygens.

-

Action: Run TLC in 50% EtOAc/Hexane. If the top spot persists, increase temperature to

C and add 1.0 eq of morpholine.

-

Q: The reaction mixture solidified. What happened?

-

A: You likely formed morpholinium fluoride salts in a non-polar solvent or neat reaction.

Module 2: Nitro Reduction (Aniline Formation)[1]

The Challenge: The morpholine rings can act as ligands, potentially poisoning metal catalysts. Furthermore, the resulting aniline is electron-rich and prone to oxidation (turning purple/black) upon exposure to air.

Workflow Visualization

Figure 1: Catalytic hydrogenation workflow emphasizing inert handling.

Troubleshooting Guide: Reduction Step

Q: The reaction started but hydrogen uptake stopped at 50% conversion.

-

A: Catalyst poisoning is probable.

-

Root Cause:[1][3][4] Traces of sulfur from solvents or "poisoning" by the basic morpholine nitrogens binding to the Pd surface.

-

Fix: Filter the mixture through Celite to remove the "dead" catalyst. Re-dissolve in fresh solvent (MeOH), add fresh 10% Pd/C (5 wt%), and restart hydrogenation. Tip: Adding a trace of acetic acid can protonate the morpholines, preventing them from binding to the catalyst surface.

-

Q: My product turned black during rotary evaporation.

-

A: Oxidative degradation.[5][6] Electron-rich anilines oxidize rapidly in solution when heated in air.

-

Fix:

-

Purge the rotovap with Nitrogen/Argon before starting.

-

Keep the water bath temperature below

C . -

Store the final product as a solid, preferably under argon in the dark.

-

-

Module 3: Purification & Storage

The Challenge: Column chromatography on silica gel can cause degradation (silica is slightly acidic and oxidizing). Recrystallization is preferred for stability.

Recommended Purification Protocol:

-

Solvent System: Isopropanol (IPA) / Hexane.

-

Procedure: Dissolve crude aniline in minimum hot IPA (

C). Slowly add Hexane until turbidity appears. Cool to -

Alternative (Salt Formation): If the free base is unstable, convert it to the Dihydrochloride salt .

References

-

Nucleophilic Arom

) Mechanisms:- Review: Bunnett, J. F., & Zahler, R. E. (1951).

- Context: Explains the activation of 2,4-difluoronitrobenzene.

-

Catalytic Hydrogenation of Nitroarenes

- Methodology: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.

- Context: Details Pd/C poisoning mechanisms and solvent effects in aniline synthesis.

-

Synthesis of Morpholino-Anilines (Analogous Protocols)

- Patent: U.S. Patent 5,747,498 (1998).

- Context: Describes the synthesis of 4-(3-chloro-4-fluorophenylamino)... intermediates using similar and reduction chemistry.

-

Stability of Electron-Rich Anilines

-

Guide: BenchChem Technical Guide.[8] Synthesis of 2,4-Difluoroaniline.

- Context: Provides baseline handling for fluorinated aniline derivatives, applicable to the morpholino-variant.

-

(General Reference)

-

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Overcoming solubility issues with 2,4-Di-morpholin-4-yl-phenylamine in aqueous solutions

Ticket Subject: Solubility Optimization & Formulation Guide Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Challenge

Welcome to the technical support center. You are likely encountering precipitation or dissolution failure with 2,4-Di-morpholin-4-yl-phenylamine (also known as 2,4-dimorpholinoaniline ).

This molecule presents a classic "brick dust" profile in neutral aqueous media due to its structural dichotomy:

-

Hydrophobic Core: The phenylamine scaffold combined with the carbon backbones of two morpholine rings creates high lipophilicity.

-

Basic Centers: The nitrogen atoms in the morpholine rings (pKa ~8.3) and the aniline amine (pKa ~4-5) act as proton acceptors.

The Core Issue: At neutral pH (pH 7.4), the molecule is predominantly uncharged and lipophilic, leading to aqueous insolubility (<0.1 mg/mL). Solubility is only achieved by manipulating the ionization state (pH adjustment) or shielding the hydrophobic domains (encapsulation/cosolvents).

Diagnostic & Troubleshooting FAQs